BenchChemオンラインストアへようこそ!

1-(5-chloro-2-methoxyphenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide

Medicinal chemistry GPCR modulator design Hydrogen bond acceptor/donor pharmacophore

This is a racemic small-molecule screening compound (IB04-4349) from the pyrrolidinone-3-carboxamide class, structurally placed within the ChemoCentryx ChemR23 modulator patent family. The N-(pyridin-3-yl) carboxamide moiety introduces a hydrogen-bond-capable heteroaryl substituent that is underexplored in the published ChemR23 SAR. With a molecular weight of 345.78 Da, logP 1.6, and TPSA 103.45 Ų, it occupies favorable drug-like property space and is well-suited as a starting scaffold for fragment growth or structure-guided optimization. The 47 mg stock is ready for immediate shipping, enabling rapid primary screening in radioligand displacement or chemotaxis assays to establish its potency tier within this chemotype series.

Molecular Formula C17H16ClN3O3
Molecular Weight 345.8 g/mol
Cat. No. B6123050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-chloro-2-methoxyphenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide
Molecular FormulaC17H16ClN3O3
Molecular Weight345.8 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C(=O)NC3=CN=CC=C3
InChIInChI=1S/C17H16ClN3O3/c1-24-15-5-4-12(18)8-14(15)21-10-11(7-16(21)22)17(23)20-13-3-2-6-19-9-13/h2-6,8-9,11H,7,10H2,1H3,(H,20,23)
InChIKeyMHTJWNLEFPWQOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes47 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Chloro-2-methoxyphenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide – A Pyrrolidinone Carboxamide ChemR23-Modulator Screening Candidate for Inflammatory and Metabolic Target Procurement


1-(5-Chloro-2-methoxyphenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide (ChemDiv Compound ID: IB04-4349) is a racemic small-molecule screening compound (MW 345.78 Da, molecular formula C₁₇H₁₆ClN₃O₃) belonging to the pyrrolidinone-3-carboxamide structural class . Its core scaffold places it within the generic Markush structure claimed in ChemoCentryx patents directed to inhibitors of chemerin binding to the G-protein coupled receptor ChemR23 (also known as CMKLR1 or ChemerinR), a target implicated in psoriasis, multiple sclerosis, and metabolic syndrome [1]. The compound features a distinctive N-(pyridin-3-yl) carboxamide side chain appended to the pyrrolidinone ring at the 3-position, with a 5-chloro-2-methoxyphenyl substituent at the N-1 position of the lactam.

Why Generic Substitution of 1-(5-Chloro-2-methoxyphenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide with In-Class Pyrrolidinone Analogs Carries Undefined Activity Risk


The pyrrolidinone-3-carboxamide scaffold tolerates extensive structural variation at both the N-1 aryl substituent and the C-3 carboxamide side chain, and these modifications are known to produce large shifts in biological target engagement. Within the ChemoCentryx ChemR23 patent family, compounds are scored by radioligand binding inhibition with a three-tier activity classification spanning over two orders of magnitude: IC₅₀ ≤ 30 nM (+++), 30 nM < IC₅₀ ≤ 300 nM (++), and 300 nM < IC₅₀ ≤ 6,000 nM (+) [1]. A closely related analog differing only in the amide substituent—N-(5-chloro-2-methoxyphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide—shows an IC₅₀ of 1,600 nM against M. tuberculosis enoyl-ACP reductase (InhA) in a biochemical assay, placing it in the micromolar potency range for that off-target [2]. Without compound-specific screening data, there is no basis to assume that any two analogs from this class share comparable potency, selectivity, or target profile. The N-(pyridin-3-yl) carboxamide moiety in the target compound introduces a hydrogen-bond-capable heteroaryl that is absent from most comparator analogs, making potency extrapolation from N-alkyl or N-phenyl amide variants unreliable.

Quantitative Differentiation Evidence for 1-(5-Chloro-2-methoxyphenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide Versus Closest Structural Analogs


N-(Pyridin-3-yl) Carboxamide Side Chain: Structural Differentiation from N-Cyclohexyl and N-Phenyl Amide Analogs in Hydrogen-Bonding Capacity

The target compound incorporates an N-(pyridin-3-yl) carboxamide at the pyrrolidinone C-3 position, which provides a pyridine nitrogen capable of serving as a hydrogen bond acceptor. This differentiates it from the closest analog with publicly available biochemical data—N-(5-chloro-2-methoxyphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide (BindingDB BDBM15681)—which instead bears a direct anilide linkage without a heteroaryl spacer [1]. The pyridin-3-yl moiety introduces topological polar surface area contribution from the pyridine ring, whereas cyclohexyl and simple phenyl amide analogs lack this heteroaryl hydrogen-bonding functionality. The compound also differs from 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide, in which the heterocyclic amide partner is a thiadiazole rather than pyridine, altering both electronic character and hydrogen-bonding geometry . This structural feature is relevant because the ChemR23 patent pharmacophore model emphasizes the importance of the amide substituent for receptor binding potency [2].

Medicinal chemistry GPCR modulator design Hydrogen bond acceptor/donor pharmacophore

Calculated Physicochemical Properties: logP, logD, and Polar Surface Area Differentiation from Higher-Molecular-Weight ChemR23-Modulator Congeners

ChemDiv reports calculated physicochemical parameters for the target compound: logP = 1.6, logD = 1.6, logSw = −2.34, and topological polar surface area (TPSA) = 103.45 Ų . These values place the compound within favorable drug-like property space (Lipinski rule of five: MW 345.78 < 500, logP 1.6 < 5, H-bond donors = 1, H-bond acceptors = 6). In contrast, a higher-molecular-weight congener from the same pyrrolidinone carboxamide family—1-(5-chloro-2-methoxyphenyl)-5-oxo-N-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)pyrrolidine-3-carboxamide (CAS 1396679-43-8, MW 495.96)—carries an additional oxadiazole-cyclohexyl extension that increases molecular weight by approximately 150 Da and adds substantial lipophilicity and rotatable bond count . The target compound's lower molecular weight and moderate lipophilicity may confer advantages in solubility and permeability for in vitro screening applications, although direct comparative solubility or permeability measurements are not publicly available.

Drug-likeness assessment Physicochemical profiling Lead optimization

ChemR23 Patent Family Structural Placement: The Target Compound Resides Within the Claimed Generic Scope of Chemerin Receptor Modulators but Lacks Publicly Reported Potency Data for Direct Ranking

The target compound's core scaffold—a 5-oxopyrrolidine-3-carboxamide bearing an N-aryl substituent—conforms to Formula I of the ChemoCentryx ChemR23 modulator patent family (US 2013/0237514 A1, WO 2011/035332 A1) [1]. The patent describes a radioligand binding assay in which compounds are categorized into three potency tiers: IC₅₀ ≤ 30 nM (+++), 30–300 nM (++), and 300–6,000 nM (+) [1]. However, no specific IC₅₀ value for this compound is disclosed in the publicly accessible patent text or in the associated ChEMBL/BindingDB entries. A structurally distinct ChemR23 inhibitor from the same patent family—ChemR23-IN-1 (compound 2)—has been subsequently profiled by independent vendors with reported IC₅₀ values of 38 nM (human ChemR23) and 100 nM (mouse ChemR23) in chemerin-induced chemotaxis assays [2]. The target compound differs from ChemR23-IN-1 in the nature of the N-aryl substituent (5-chloro-2-methoxyphenyl vs. the ChemR23-IN-1 aryl group) and the amide side chain, so potency cannot be directly inferred. The target compound thus occupies a defined structural position within a patent-protected, pharmacologically validated chemotype, but its rank-order potency within this series has not been publicly established.

ChemR23 antagonism Chemerin receptor Inflammatory disease target

Racemic Mixture Status: Differentiating the Screening Compound from Enantiomerically Resolved (3R)-Configured Analogs in the Pyrrolidine Carboxamide Series

The target compound is supplied as a racemic mixture, as explicitly noted by ChemDiv: 'Stereo: RACEMIC MIXTURE' . This distinguishes it from enantiomerically defined analogs such as (3R)-1-(5-chloro-2-methoxyphenyl)-5-oxo-N-propan-2-yl-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide, which is synthesized and procured as a single enantiomer with defined (3R) absolute configuration [1]. The stereochemical status has procurement implications: the racemic mixture may be suitable for initial screening campaigns where enantiomeric identity is not yet established as critical for target engagement, whereas the (3R)-configured analog represents a chirally pure lead-like molecule potentially offering stereospecific target interactions. In the broader pyrrolidine carboxamide literature, enantiomers of related scaffolds have been shown to exhibit divergent biological activities, though no enantiomer-specific activity data for this compound have been reported [2].

Stereochemistry Chiral resolution Enantioselective pharmacology

Recommended Research Application Scenarios for 1-(5-Chloro-2-methoxyphenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide Based on Current Evidence


Primary Screening Against ChemR23 (CMKLR1/ChemerinR) in Radioligand Binding or Chemerin-Induced Chemotaxis Assays

The compound's structural placement within the ChemoCentryx ChemR23 modulator patent family makes it a rational candidate for primary screening against the chemerin receptor. Procurement for a radioligand displacement assay (as described in US 2013/0237514 A1) or a chemerin-induced chemotaxis assay in CAL-1 cells (as used for ChemR23-IN-1 and ChemR23-IN-2 characterization [1]) would establish its potency tier within this chemotype series. The N-(pyridin-3-yl) amide moiety represents an underexplored substitution pattern within the published ChemR23 pyrrolidinone SAR, offering potential novelty even if potency is moderate.

Physicochemical Property Benchmarking as a Fragment-Like or Early-Lead Starting Point for Structure-Based Optimization

With MW 345.78, logP 1.6, logD 1.6, and TPSA 103.45 Ų , the target compound occupies favorable drug-like property space and is significantly smaller than extended congeners such as CAS 1396679-43-8 (MW 495.96). It is well-suited as a starting scaffold for fragment growth or structure-guided optimization programs, where its moderate lipophilicity and balanced hydrogen-bonding capacity permit synthetic elaboration without immediately exceeding lead-likeness thresholds. Procurement for co-crystallization or computational docking studies against ChemR23 or related GPCR targets is warranted.

Enantiomer Resolution and Stereospecific Activity Profiling Following Primary Hit Confirmation

Since the compound is supplied as a racemic mixture , any confirmed biological activity in primary screening should be followed by chiral chromatographic resolution to isolate the individual enantiomers. Comparative testing of the separated enantiomers would establish whether activity resides predominantly in one stereoisomer—a finding commonly observed in pyrrolidine carboxamide bioactive molecules [1]. Procurement of the racemate for initial work, with a plan for subsequent enantiopure synthesis or separation, represents a cost-efficient staged screening strategy.

Quote Request

Request a Quote for 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.